tert-Butyl4-(pyrimidin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
tert-Butyl4-(pyrimidin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate is a heterocyclic compound that features both pyrimidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(pyrimidin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a condensation reaction with suitable reagents.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-(pyrimidin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyridine or pyrimidine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
tert-Butyl4-(pyrimidin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl4-(pyrimidin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: Similar structure with a bromophenyl group instead of a pyrimidine ring.
N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester: Contains a boronic acid group and a tetrahydropyridine ring.
Uniqueness
tert-Butyl4-(pyrimidin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of both pyrimidine and pyridine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl 4-pyrimidin-2-yl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-9-5-11(6-10-17)12-15-7-4-8-16-12/h4-5,7-8H,6,9-10H2,1-3H3 |
InChI Key |
UDXYSITZZMTXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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